ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate
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Overview
Description
Ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound features a benzopyran ring system, which is a common structural motif in many natural products and synthetic drugs. Benzopyrans are known for their antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria
Mode of Action
Many synthetic coumarins with a type of pharmacophoric groups at c-3, c-4, and c-7 positions have been intensively screened for different biological properties .
Biochemical Pathways
Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and cardiovascular disorders.
Industry: Used in the formulation of cosmetics and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with similar biological activities.
4-Hydroxycoumarin: Another benzopyran derivative with anticoagulant properties.
Warfarin: A synthetic derivative of 4-hydroxycoumarin used as an anticoagulant.
Uniqueness
Ethyl 2-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)acetate is unique due to its specific ester functional group, which can be hydrolyzed to release the active benzopyran moiety. This feature allows for controlled release and targeted delivery in pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-(4-hydroxy-2,3-dihydrochromen-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-16-12(14)9-13(15)7-8-17-11-6-4-3-5-10(11)13/h3-6,15H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWYKHRMSHACIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCOC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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